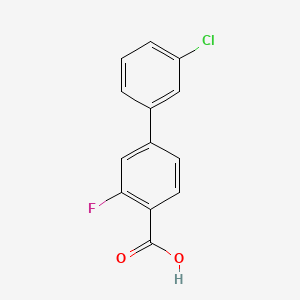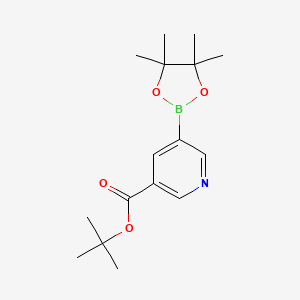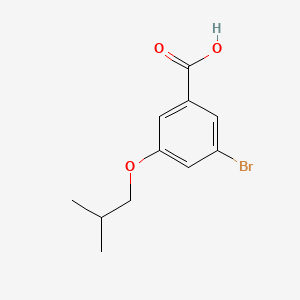
1-Bromobutane-1d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromobutane, also known as butyl bromide, is an organobromine compound with the formula CH3(CH2)3Br . It is a colorless liquid, although impure samples may appear yellowish . It is insoluble in water but soluble in organic solvents . It is primarily used as a source of the butyl group in organic synthesis .
Synthesis Analysis
1-Bromobutane is produced from bimolecular nucleophilic substitution reactions (Sn2) . It is easily prepared by reacting butan-1-ol (primary alcohol) with sodium bromide solution and an excess of concentrated sulfuric acid . The reaction between sodium bromide and sulfuric acid produces hydrobromic acid . The bromide ion from the hydrobromic acid acts as a nucleophile, resulting in a substitution reaction .
Molecular Structure Analysis
The molecular formula of 1-Bromobutane is CH3(CH2)3Br . The average mass is 137.018 Da and the monoisotopic mass is 135.988754 Da .
Chemical Reactions Analysis
As a primary haloalkane, 1-Bromobutane is prone to Sn2 type reactions . It is commonly used as an alkylating agent . When combined with magnesium metal in dry ether, it gives the corresponding Grignard reagent . Such reagents are used to attach butyl groups to various substrates .
Physical And Chemical Properties Analysis
1-Bromobutane is a colorless liquid . It is insoluble in water but soluble in organic solvents . The average mass is 137.018 Da and the monoisotopic mass is 135.988754 Da .
Applications De Recherche Scientifique
Synthèse organique
Le 1-bromobutane-1d4 est principalement utilisé comme agent alkylant en synthèse organique. Il participe à des réactions de substitution nucléophile bimoléculaire (S_N2), où il peut introduire un groupe butyle dans une variété de molécules organiques . Ce composé est particulièrement précieux dans la synthèse de structures plus grandes et plus complexes, servant souvent de bloc de construction dans la création de produits pharmaceutiques et autres composés organiques.
Chimie médicinale
En chimie médicinale, le this compound est utilisé pour synthétiser des principes actifs pharmaceutiques (API). Son rôle d'intermédiaire peut conduire au développement de divers agents thérapeutiques, y compris des anesthésiques locaux comme la procaïne et la tétracaïne .
Agriculture
Dans le secteur agricole, le this compound peut être utilisé pour synthétiser des composés qui servent de régulateurs de croissance ou de pesticides. Sa capacité à être transformé en divers dérivés en fait un outil polyvalent pour améliorer la protection des cultures et les rendements .
Synthèse chimique
Enfin, le this compound est un réactif clé dans la synthèse de nombreux composés chimiques. Il est utilisé comme agent d'alkylation, solvant et agent d'extraction d'éléments rares, contribuant à un large éventail de procédés de synthèse chimique .
Mécanisme D'action
The mechanism of the reaction for the synthesis of 1-bromobutane involves the use of excess sulfuric acid, which increases the degree of completion of the reaction . The presence of a strong acid like sulfuric acid protonates the butan-1-ol, transforming the hydroxyl group (-OH) into a better leaving group, water (H2O) .
Safety and Hazards
1-Bromobutane is a highly flammable liquid and vapor . It causes skin irritation and may cause respiratory irritation . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause damage to organs (Liver) through prolonged or repeated exposure if inhaled . It is toxic to aquatic life with long-lasting effects .
Orientations Futures
1-Bromobutane is primarily used as a source of the butyl group in organic synthesis . It is one of several isomers of butyl bromide . It is the precursor to n-butyllithium . When bromobutane is the precursor, the product is a homogeneous solution, consisting of a mixed cluster containing both LiBr and LiBu .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1-BromoButane-1,4-diol involves the conversion of But-1,4-diene to 1-BromoButane-1,4-diol through a series of reactions.", "Starting Materials": [ "But-1,4-diene", "Bromine", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: But-1,4-diene is reacted with bromine to form 1,4-dibromobutane.", "Step 2: The 1,4-dibromobutane is then reacted with hydrogen peroxide and sodium hydroxide to form 1,4-butanediol.", "Step 3: Finally, 1,4-butanediol is reacted with hydrobromic acid to form 1-BromoButane-1,4-diol." ] } | |
Numéro CAS |
1219805-80-7 |
Formule moléculaire |
C4H9Br |
Poids moléculaire |
141.044 |
Nom IUPAC |
1-bromo-1,1,2,2-tetradeuteriobutane |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2,4D2 |
Clé InChI |
MPPPKRYCTPRNTB-KHORGVISSA-N |
SMILES |
CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




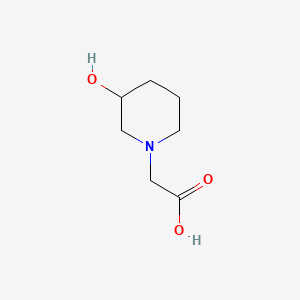
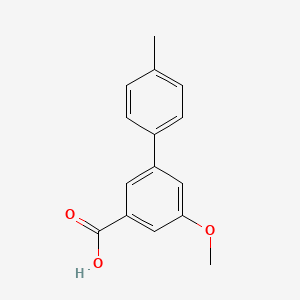
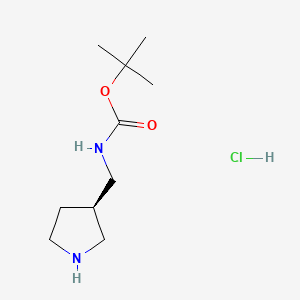
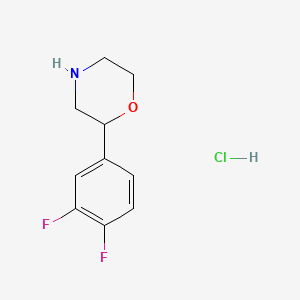
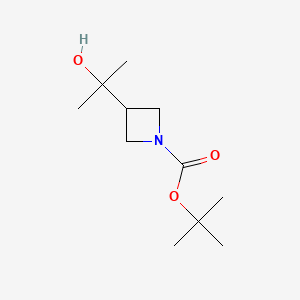
![5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578411.png)
![3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid](/img/structure/B578412.png)
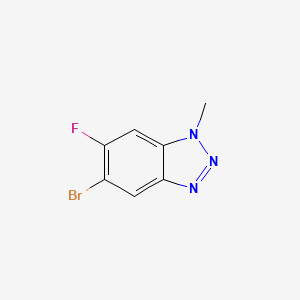
![3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B578417.png)
![2H-Pyrrolo[2,3-b]pyridin-3(7H)-one](/img/structure/B578419.png)
